molecular formula C7F16O2S B1583414 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- CAS No. 335-71-7

1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-

Cat. No.: B1583414
CAS No.: 335-71-7
M. Wt: 452.11 g/mol
InChI Key: FBIOXUYLJVKPPG-UHFFFAOYSA-N
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Description

1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- is a useful research compound. Its molecular formula is C7F16O2S and its molecular weight is 452.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Persistence and Human Exposure

Perfluorooctanesulfonyl fluoride-based compounds, related to 1-Heptanesulfonyl fluoride, are used in consumer products and degrade to persistent metabolites like perfluorooctanesulfonate (PFOS). These metabolites accumulate in human tissues and are found in varying concentrations in blood samples from different countries. Further studies on human exposure to these chemicals are suggested (Kannan et al., 2004).

2. Photochemical Stability

Perfluorosulfonyl fluorides, similar in structure to 1-Heptanesulfonyl fluoride, demonstrate stability under UV irradiation. For instance, perfluoro-(4-methyl-3, 6-dioxa-octene) sulfonyl fluoride shows polymerization and rearrangement under UV light, indicating potential applications in materials science (Gao, 1982).

3. Fluorination Processes and Applications

The fluorination of various hydrocarbons, including hexafluorobenzene and perfluoro-heteroaromatic compounds, using cobalt(III) and calcium fluorides creates fluorinated olefins. This process, relevant to the chemistry of compounds like 1-Heptanesulfonyl fluoride, provides insights into the synthesis of specialized fluorinated materials (Chambers et al., 1974).

4. Catalytic Hydrodefluorination

Iron(II) fluoride complexes, pertinent to 1-Heptanesulfonyl fluoride chemistry, are used in catalytic hydrodefluorination of fluorocarbons. This process facilitates the activation of C-F bonds, an important reaction in the modification and functionalization of perfluorinated compounds (Vela et al., 2005).

5. Synthesis of Fluorinated Nucleosides

Perfluoroalkanesulfonyl fluorides, closely related to 1-Heptanesulfonyl fluoride, are effective in synthesizing fluorinated nucleosides. These fluorides facilitate the dehydroxy-fluorination of nucleoside derivatives, indicating their potential in pharmaceutical and biochemical research (Takamatsu et al., 2002).

6. Fluor

inated Electrolytes for Lithium BatteriesThe synthesis of polyfluoroalkanesulfonyl fluorides, which are related to 1-Heptanesulfonyl fluoride, leads to the development of lithium sulfonates. These compounds are potential candidates as electrolytes in lithium batteries, showcasing the relevance of fluorinated compounds in energy storage technologies (Toulgoat et al., 2007).

7. Tissue Distribution in Mammals

Studies on perfluorobutanesulfonyl fluoride (PBSF), related to 1-Heptanesulfonyl fluoride, show its ability to be absorbed into various mammalian tissues. Understanding the tissue distribution of these compounds is crucial for assessing their environmental and health impacts (Bogdanska et al., 2014).

8. Synthesis of Polymer Electrolyte Membranes

Research on the synthesis of polymer electrolyte membranes using poly(norbornene)s functionalized with pendant difluoroalkyl sulfonic acids, akin to 1-Heptanesulfonyl fluoride, highlights the application of fluorinated compounds in creating advanced materials with specific properties such as high proton conductivity (Zhao et al., 2011).

Mechanism of Action

Target of Action

Perfluoroheptanesulfonyl fluoride, also known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonyl fluoride, is a synthetic perfluorinated compound with a sulfonyl fluoride functional group . It is used to make perfluorooctanesulfonic acid (PFOS) and PFOS-based compounds .

Mode of Action

Perfluoroheptanesulfonyl fluoride reacts with the nucleophile on the target via a process known as Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules . This proximity enables aryl fluorosulfate or aryl sulfonyl fluoride to react with the nucleophile on the target via SuFEx .

Biochemical Pathways

Fluoride, in general, is known to interfere with several metabolic pathways associated with photosynthesis, respiration, protein synthesis, carbohydrate metabolism, and nucleotide synthesis .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .

Result of Action

Fluoride is known to induce significant oxidative stress disrupting cellular metabolism and compromising the function of free radical scavengers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of perfluoroheptanesulfonyl fluoride. Fluoride mobilization in natural conditions is the cause of most environmental fluoride problems . The distribution of fluoride in the natural environment is very uneven, largely a result of the geochemical behavior of this element .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F16O2S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIOXUYLJVKPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15SO2F, C7F16O2S
Record name 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059830
Record name Perfluoroheptanesulphonyl fluoride
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Molecular Weight

452.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-71-7
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-1-heptanesulfonyl fluoride
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Record name 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name Perfluoroheptanesulphonyl fluoride
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Record name Pentadecafluoroheptane-1-sulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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